3-Chloro-5-iodothiophene-2-carbaldehyde
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Overview
Description
3-Chloro-5-iodothiophene-2-carbaldehyde is a heterocyclic compound with the molecular formula C5H2ClIOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is notable for its unique combination of chlorine and iodine substituents on the thiophene ring, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-iodothiophene-2-carbaldehyde typically involves halogenation reactions. One common method is the halogen dance reaction, where iodine and chlorine atoms are introduced into the thiophene ring. This reaction can be carried out using reagents such as N-iodosuccinimide (NIS) and N-chlorosuccinimide (NCS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available thiophene derivatives. The process includes halogenation, formylation, and purification steps to achieve the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-iodothiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products Formed
Substitution: Various substituted thiophene derivatives.
Oxidation: 3-Chloro-5-iodothiophene-2-carboxylic acid.
Reduction: 3-Chloro-5-iodothiophene-2-methanol.
Coupling: Biaryl or alkyne-substituted thiophene derivatives.
Scientific Research Applications
3-Chloro-5-iodothiophene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 3-Chloro-5-iodothiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-5-iodothiophene-2-carbaldehyde
- 3-Chloro-5-bromothiophene-2-carbaldehyde
- 3-Iodo-5-chlorothiophene-2-carbaldehyde
Uniqueness
3-Chloro-5-iodothiophene-2-carbaldehyde is unique due to its specific halogen substitution pattern, which imparts distinct reactivity and properties. Compared to similar compounds, it may exhibit different reactivity in substitution and coupling reactions, making it valuable for specific synthetic applications .
Properties
IUPAC Name |
3-chloro-5-iodothiophene-2-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIOS/c6-3-1-5(7)9-4(3)2-8/h1-2H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKXMUVKPORDUTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1Cl)C=O)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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